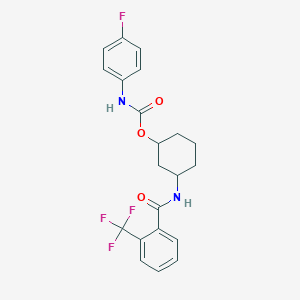
3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in neuronal communication, learning, and memory. However, excessive glutamate release can lead to excitotoxicity, which is implicated in various neurological disorders, such as stroke, traumatic brain injury, and neurodegenerative diseases. Therefore, the development of glutamate transporter inhibitors like TFB-TBOA has attracted significant attention in the scientific community.
科学的研究の応用
Synthesis and Characterization
The chemical compound 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate, while not directly referenced, is related to the broader class of compounds involving trifluoromethyl groups and benzamides, which are often studied for their unique chemical properties and applications. For instance, the synthesis and characterization of various acylthioureas with aryl-carbamothioyl benzamides, some of which contain fluorine atoms in their structures, have been explored for their potential antimicrobial activities. These compounds were synthesized and characterized using techniques such as elemental analysis, IR, and NMR spectroscopy, demonstrating their potential for further development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Photophysical Properties
The photophysical properties of compounds containing trifluoromethyl groups are of significant interest in the scientific community. For example, the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine has been studied to understand the photoproducts formed through interactions with various solvents, which is crucial for the application of these compounds in photoaffinity probes. Such studies help in understanding the limitations and potential utility of these compounds in biological systems for obtaining primary sequence data (Platz et al., 1991).
Chemical Reactivity and Applications
The reactivity of trifluoromethylated compounds under various conditions is another area of significant research interest. The facile and efficient synthesis of 4-azidotetrafluoroaniline, through a stable carbamate intermediate, showcases the potential of such compounds in the development of photoaffinity reagents. The versatility of these compounds is further highlighted by their applications in creating heterobifunctional photoaffinity reagents, indicating their broad utility in medicinal chemistry and synthesis (Chehade & Spielmann, 2000).
特性
IUPAC Name |
[3-[[2-(trifluoromethyl)benzoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O3/c22-13-8-10-14(11-9-13)27-20(29)30-16-5-3-4-15(12-16)26-19(28)17-6-1-2-7-18(17)21(23,24)25/h1-2,6-11,15-16H,3-5,12H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUCUCLMUZOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

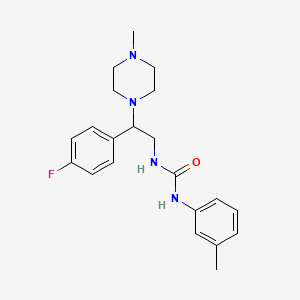
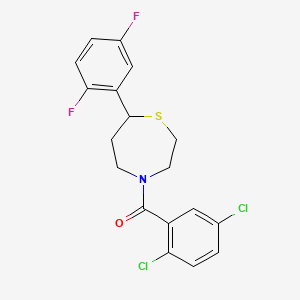
![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453561.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2453563.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2453564.png)
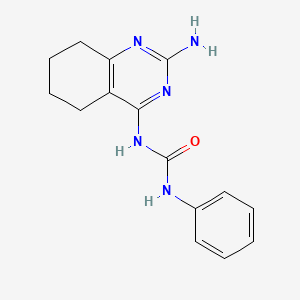
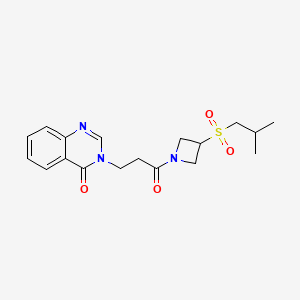
![N-(cyanomethyl)-N-ethyl-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2453573.png)

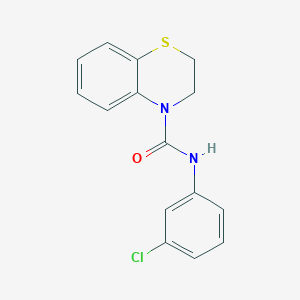
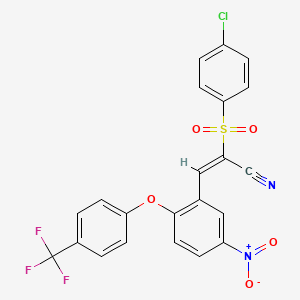
![N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2453580.png)
![3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2453581.png)
![10-oxo-N-[4-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2453582.png)